molecular formula C19H20ClN3O3 B2982067 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea CAS No. 1209312-45-7

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea

Cat. No.: B2982067
CAS No.: 1209312-45-7
M. Wt: 373.84
InChI Key: AIDFIMBKHNZVKM-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a chlorophenyl group and a morpholino-oxoethyl group, suggests potential biological activity and utility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea typically involves the reaction of 2-chloroaniline with 4-(2-morpholino-2-oxoethyl)phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into amines or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield urea derivatives with additional oxygen-containing functional groups, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions or cellular pathways.

    Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the production of polymers, agrochemicals, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-phenylurea: Lacks the morpholino-oxoethyl group, potentially resulting in different biological activity.

    1-(2-Chlorophenyl)-3-(4-methylphenyl)urea: Contains a methyl group instead of the morpholino-oxoethyl group, which might affect its reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-3-(4-(2-morpholino-2-oxoethyl)phenyl)urea is unique due to the presence of both the chlorophenyl and morpholino-oxoethyl groups, which can confer distinct chemical and biological properties compared to other urea derivatives.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O3/c20-16-3-1-2-4-17(16)22-19(25)21-15-7-5-14(6-8-15)13-18(24)23-9-11-26-12-10-23/h1-8H,9-13H2,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDFIMBKHNZVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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